REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Br:9])[N:3]=1.CC(C)([O-])C.[Na+].[NH2:16][C:17]1[CH:22]=[C:21]([CH3:23])[C:20]([F:24])=[CH:19][N:18]=1>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[Br:9][C:4]1[N:3]=[C:2]([NH:16][C:17]2[CH:22]=[C:21]([CH3:23])[C:20]([F:24])=[CH:19][N:18]=2)[CH:7]=[C:6]([CH3:8])[CH:5]=1 |f:1.2,4.5.6.7|
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=NC(=CC(=C1)C)Br
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Name
|
|
Quantity
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4.4 g
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
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5.8 g
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Type
|
reactant
|
Smiles
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NC1=NC=C(C(=C1)C)F
|
Name
|
|
Quantity
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1.3 g
|
Type
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catalyst
|
Smiles
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[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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88 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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sparged 1,4-dioxane (100 mL)
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Type
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CUSTOM
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Details
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The slurry was evacuated
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Type
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ADDITION
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Details
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refilled with nitrogen three times
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Type
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TEMPERATURE
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Details
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After cooling to 25° C.
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Type
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ADDITION
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Details
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ethyl acetate (100 mL) and water (20 mL) were added
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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WASH
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Details
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The organic layer was washed with 10% aqueous sodium chloride solution (25 mL)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
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Details
|
The residue was purified by chromatography on silica gel (10-50% ethyl acetate/hexanes)
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Name
|
|
Type
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product
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Smiles
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BrC1=CC(=CC(=N1)NC1=NC=C(C(=C1)C)F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |